molecular formula C26H25BrN2O4 B11072887 2-{4-[(4-bromophenyl)amino]-4-(4,4-dimethyl-2,6-dioxocyclohexylidene)butyl}-1H-isoindole-1,3(2H)-dione

2-{4-[(4-bromophenyl)amino]-4-(4,4-dimethyl-2,6-dioxocyclohexylidene)butyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11072887
M. Wt: 509.4 g/mol
InChI Key: DKOSNCOKQBZHPU-UHFFFAOYSA-N
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Description

2-[4-(4-BROMOANILINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that features a unique structure combining a brominated aniline group, a dimethyl-substituted cyclohexylidene moiety, and an isoindole dione framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-BROMOANILINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common approach starts with the bromination of aniline to form 4-bromoaniline. This intermediate is then reacted with a cyclohexylidene derivative under controlled conditions to introduce the dimethyl groups and form the cyclohexylidene moiety. The final step involves the cyclization with an isoindole dione precursor to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-BROMOANILINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the brominated aniline group.

    Substitution: The bromine atom in the aniline group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction can lead to dehalogenated derivatives.

Scientific Research Applications

2-[4-(4-BROMOANILINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(4-BROMOANILINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The brominated aniline group can interact with enzymes or receptors, potentially inhibiting their activity. The isoindole dione framework may also contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitroaniline: Shares the brominated aniline group but lacks the cyclohexylidene and isoindole dione moieties.

    2-(4-BROMOANILINO)-N’-((1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE)PROPANOHYDRAZIDE: Contains a brominated aniline group and a pyrazole moiety, differing in the overall structure.

Uniqueness

2-[4-(4-BROMOANILINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its combination of structural elements, which confer specific chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C26H25BrN2O4

Molecular Weight

509.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)imino-4-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)butyl]isoindole-1,3-dione

InChI

InChI=1S/C26H25BrN2O4/c1-26(2)14-21(30)23(22(31)15-26)20(28-17-11-9-16(27)10-12-17)8-5-13-29-24(32)18-6-3-4-7-19(18)25(29)33/h3-4,6-7,9-12,30H,5,8,13-15H2,1-2H3

InChI Key

DKOSNCOKQBZHPU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=NC2=CC=C(C=C2)Br)CCCN3C(=O)C4=CC=CC=C4C3=O)O)C

Origin of Product

United States

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